molecular formula C7H8O4 B6251623 methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate CAS No. 33346-66-6

methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate

Cat. No. B6251623
CAS RN: 33346-66-6
M. Wt: 156.1
InChI Key:
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Description

Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate (MFHA) is a chemical compound from the family of furan-2-yl compounds. It is a colorless liquid at room temperature and has a chemical formula of C6H8O4. MFHA is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments for its unique properties and advantages.

Mechanism of Action

MFHA is able to interact with various biological systems due to its polar nature. It can interact with lipids, proteins, and other molecules in the body. It can also interact with enzymes and other proteins in the cell membrane, allowing it to act as a catalyst in biochemical reactions. Additionally, it can interact with receptors in the body, allowing it to act as a receptor agonist or antagonist.
Biochemical and Physiological Effects
MFHA has several biochemical and physiological effects. It is able to act as a scavenger for oxygen and nitrogen-containing compounds in organic chemistry. Additionally, it can act as a catalyst for the synthesis of organic compounds. It can also act as a surfactant in biochemistry, allowing it to interact with lipids, proteins, and other molecules in the body. Additionally, it can act as a receptor agonist or antagonist, allowing it to interact with receptors in the body.

Advantages and Limitations for Lab Experiments

MFHA has several advantages and limitations for laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments. Additionally, it is soluble in organic solvents, making it easy to use in laboratory experiments. However, it is also highly reactive, making it difficult to use in some laboratory experiments. Additionally, it is a colorless liquid, making it difficult to see in some experiments.

Future Directions

There are several potential future directions for MFHA. It could be used in the development of new drug delivery systems, as it can interact with receptors in the body. Additionally, it could be used as a co-solvent in the preparation of emulsions, as it is soluble in organic solvents. Additionally, it could be used in the synthesis of organic compounds, as it is a highly reactive compound. Additionally, it could be used in the preparation of pharmaceuticals, food additives, and fragrances, as it is a non-toxic compound. Finally, it could be used in the development of new surfactants, as it is able to interact with lipids, proteins, and other molecules in the body.

Synthesis Methods

MFHA is synthesized through a three-step process. The first step is the reaction of furan-2-yl bromide with sodium ethoxide to form 2-(furan-2-yl)-2-hydroxyethanol. The second step is the reaction of 2-(furan-2-yl)-2-hydroxyethanol with methyl iodide to form methyl (methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate)-2-(furan-2-yl)-2-hydroxyacetate. The third step is the reaction of methyl (methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate)-2-(furan-2-yl)-2-hydroxyacetate with sodium borohydride to form methyl (methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate)-2-(furan-2-yl)-2-hydroxyacetate.

Scientific Research Applications

MFHA has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a surfactant in biochemistry. It is also used in the preparation of pharmaceuticals, food additives, and fragrances. It is also used as a scavenger for oxygen and nitrogen-containing compounds in organic chemistry. Additionally, it is used as a non-ionic surfactant in biochemistry and as a co-solvent in the preparation of emulsions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate involves the conversion of furan-2-carboxylic acid to the corresponding acid chloride, followed by reaction with methyl (2S)-2-hydroxyacetate in the presence of a base to yield the desired product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Thionyl chloride", "Methyl (2S)-2-hydroxyacetate", "Base (e.g. triethylamine)" ], "Reaction": [ "Convert furan-2-carboxylic acid to the corresponding acid chloride using thionyl chloride", "React the acid chloride with methyl (2S)-2-hydroxyacetate in the presence of a base (e.g. triethylamine) to yield methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate" ] }

CAS RN

33346-66-6

Product Name

methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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